Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-16(23)11-3-5-12(6-4-11)18-14(22)9-25-15-8-7-13-19-17-10-21(13)20-15/h3-8,10H,2,9H2,1H3,(H,18,22) |
InChI Key |
KNDVFOCEJRGRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Bromoacetyl Intermediate
Ethyl 4-aminobenzoate is reacted with bromoacetyl bromide in dichloromethane (DCM) under inert atmosphere (argon or nitrogen) at 0–5°C. Triethylamine (TEA) is added to neutralize HBr, forming ethyl 4-(2-bromoacetamido)benzoate.
Optimization Notes :
-
Temperature Control : Maintaining low temperatures minimizes side reactions (e.g., oxidation).
-
Molar Ratio : A 1:1.2 ratio of ethyl 4-aminobenzoate to bromoacetyl bromide ensures complete conversion.
Thioether Coupling
The bromoacetyl intermediate reacts withtriazolo[4,3-b]pyridazin-6-thiol in DMF at room temperature for 12 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, enhancing nucleophilicity.
Critical Parameters :
-
Solvent Polarity : DMF enhances solubility of both reactants.
-
Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical techniques confirm structural integrity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.75 (s, 1H, triazole-H)
-
δ 8.20 (d, 2H, aromatic-H)
-
δ 4.30 (q, 2H, -OCH₂CH₃)
-
δ 3.85 (s, 2H, -SCH₂CO-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 167.5 (ester carbonyl)
-
δ 160.1 (amide carbonyl)
-
δ 150.2 (triazole-C)
-
Mass Spectrometry (MS)
-
ESI-MS : m/z 430.1 [M+H]⁺ (calculated for C₁₇H₁₆N₅O₃S₂: 429.4)
Optimization of Reaction Conditions
Temperature and pH Effects
The thioether coupling step is highly sensitive to pH. A study comparing K₂CO₃ (pH ~10) and Na₂CO₃ (pH ~9) revealed a 15% higher yield with K₂CO₃ due to more efficient thiolate ion formation. Elevated temperatures (>40°C) promote side reactions, reducing purity.
Solvent Screening
Alternative solvents (acetonitrile, THF) were evaluated for the coupling step. DMF provided superior yields (85%) compared to acetonitrile (62%) and THF (58%), attributed to better solubility of the ionic intermediates.
Industrial Scale Production Considerations
Scaling the synthesis requires addressing:
-
Continuous Flow Reactors : For triazolopyridazine core synthesis, flow systems reduce reaction time from 24 hours to 2 hours.
-
Automated Crystallization : Enhances batch-to-batch consistency.
-
Waste Management : Recycling DMF via distillation reduces environmental impact.
Table 1: Synthetic Protocol Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Amino-6-chloropyridazine | Hydrazine hydrate, EtOH, reflux | Triazolopyridazine core | 65 |
| 2 | Triazolopyridazine core | Thiourea, DMF, 80°C | Triazolopyridazin-6-thiol | 70 |
| 3 | Ethyl 4-aminobenzoate | Bromoacetyl bromide, TEA, DCM | Bromoacetyl intermediate | 80 |
| 4 | Bromoacetyl intermediate + Triazolopyridazin-6-thiol | K₂CO₃, DMF, rt | Target compound | 75 |
Table 2: Comparative Solvent Efficiency in Thioether Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98 |
| Acetonitrile | 37.5 | 62 | 92 |
| THF | 7.6 | 58 | 89 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Overview
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a triazolopyridazine core which is known for its significant interactions with various biological targets, making it a candidate for therapeutic applications.
The compound exhibits a range of biological activities, including:
- Enzyme Inhibition : this compound has been shown to inhibit specific kinases and enzymes that are crucial in cell proliferation and survival pathways. The triazolopyridazine structure interacts with enzyme active sites, effectively blocking their activity.
- Antimicrobial Properties : The sulfanylacetyl group in the compound can form covalent bonds with target proteins, leading to irreversible inhibition of microbial growth. This suggests potential applications in developing antimicrobial agents.
- Anticonvulsant Activity : Preliminary studies indicate that derivatives of triazolopyridazine compounds may possess anticonvulsant properties. For instance, similar compounds have demonstrated efficacy in various seizure models, suggesting that this compound could be explored further for epilepsy treatment .
Synthesis and Mechanism of Action
The synthesis of this compound involves several steps:
- Formation of the Triazolopyridazine Core : This is typically achieved through cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
- Introduction of Functional Groups : The incorporation of various functional groups such as sulfanyl and acetyl moieties enhances the biological activity and specificity of the compound.
The mechanism of action primarily involves binding to specific molecular targets within cells, inhibiting their function and thereby modulating biological pathways critical for disease progression.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the potential applications of this compound:
- Anticonvulsant Studies : A study on related triazolopyridazine derivatives indicated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. These findings suggest that compounds with similar structures could be effective in treating epilepsy .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of triazolopyridazine derivatives have shown promising results against various bacterial strains. The ability of these compounds to form covalent bonds with target proteins enhances their effectiveness as antimicrobial agents .
- Kinase Inhibition : The interaction of triazolopyridazine compounds with specific kinases has been documented, showing potential for use in cancer therapies by inhibiting pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs differ in substituents at the C-3 and C-6 positions:
- Trifluoromethyl (CF₃) groups: Compounds such as Vitas-M STK651245 (compound 6 in ) leverage electron-withdrawing CF₃ groups to improve metabolic stability and binding affinity [1].
- C-6 Substituents: Sulfanyl-acetyl linkages: The target compound’s C-6 sulfanyl-acetyl group contrasts with oxygen-based linkers (e.g., ethers or esters) in analogs like compound 39 (), which may alter hydrogen-bonding capacity and solubility [1]. Amino or halogen groups: Derivatives with amino (e.g., compound 29 in ) or chlorine substituents (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in ) highlight the scaffold’s adaptability for nucleophilic substitution reactions [1], [7].
Terminal Functional Group Modifications
The benzoate ester in the target compound can be replaced with other groups to tune activity:
- Methyl vs. Ethyl Esters : The methyl analog () has a molecular weight of 371.4, slightly lower than the ethyl variant, which may reduce lipophilicity and affect membrane permeability [10].
Comparative Data Table
| Compound Name/ID | Core Substituents | Terminal Group | Molecular Weight | Key Activity/Notes | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | C-6: sulfanyl-acetyl | Ethyl benzoate | Not Provided | N/A (structural focus) | - |
| Methyl Ester Analog (CAS 1232797-84-0) | C-3: ethyl; C-6: sulfanyl-acetyl | Methyl benzoate | 371.4 | N/A | [10] |
| Benzamide Analog (CAS 1574467-91-6) | C-6: sulfanyl-acetyl | Benzamide | 328.35 | N/A | [11] |
| Vitas-M STK651245 (compound 6) | C-3: CF₃; C-6: amine | Indole-ethylamine | Not Provided | Bromodomain inhibition | [1] |
| Compound 24 () | C-3: cyclopropyl; C-6: amine | Chloro-fluoroindole | Not Provided | Cytotoxicity (Hep cells) | [9] |
Biological Activity
Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key activities:
- Antitumor Activity : Studies have indicated that derivatives of triazole and pyridazine compounds exhibit significant antitumor effects. For instance, compounds with similar scaffolds have shown inhibitory activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial Properties : The compound has also demonstrated antibacterial activity. Research suggests that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
- Anti-inflammatory Effects : Some studies report that compounds containing the triazole-pyridazine structure can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleotide synthesis or those related to oxidative stress .
- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis. This modulation can lead to enhanced apoptosis in cancer cells while reducing inflammation in immune cells .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical or preclinical settings:
- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM .
- Antibacterial Testing : Another research effort assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- In Vivo Studies : An animal model study demonstrated that administration of a related compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity .
Data Tables
Q & A
Q. What are the standard synthetic routes for Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions.
- Thioacetamide coupling : Reaction of the triazolopyridazine intermediate with thioacetic acid derivatives.
- Esterification : Introduction of the ethyl benzoate group via nucleophilic substitution or coupling reagents.
Key methods include microwave-assisted synthesis (reducing reaction time by 50–70% compared to conventional heating) and solvent-free approaches to enhance purity (≥95% by HPLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 463.51).
- HPLC : Ensures purity (>95%) and monitors reaction progress.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1720–1740 cm) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Anticancer activity : MTT assays against cancer cell lines (e.g., IC values in μM range for HepG2 or MCF-7 cells).
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based methods) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >85% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. p-tolyl substituents) to identify pharmacophores .
- In silico validation : Use molecular docking to assess binding affinity variations (e.g., ΔG differences >2 kcal/mol may explain discrepancies) .
Q. What methodologies are used for QSAR studies on this compound?
- Descriptor selection : Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
- Model development : Apply partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., pIC).
- Validation : Use leave-one-out cross-validation (Q > 0.5) to ensure predictive power .
Q. How to investigate the mechanism of action (MOA) in kinase inhibition?
- Molecular docking : Simulate binding to ATP pockets (e.g., BRD4 bromodomain, PDB ID 4LYF) using AutoDock Vina.
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) via competitive binding assays.
- Cellular validation : Western blotting for downstream targets (e.g., phosphorylated ERK or Akt) .
Q. What strategies address solubility challenges in formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
